4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide
Description
4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a sulfonamide derivative featuring a thiazole core substituted with a 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain. The compound’s structural complexity arises from the integration of a phenylpiperazine moiety, which may enhance pharmacokinetic properties such as solubility and receptor binding .
Properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3S2/c23-17-6-9-20(10-7-17)32(29,30)25-22-24-18(16-31-22)8-11-21(28)27-14-12-26(13-15-27)19-4-2-1-3-5-19/h1-7,9-10,16H,8,11-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSRNZHLWNBEFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,3-Thiazol-2-Amine Core
The thiazole ring serves as the foundational scaffold for this compound. A widely utilized method for thiazole synthesis involves the Hantzsch thiazole reaction, which condenses α-halo ketones with thioamides. However, modern adaptations favor cyclization of thiourea derivatives for better regioselectivity. For instance, 1,3-thiazol-2-amine intermediates can be synthesized by reacting thiourea with α-bromo ketones in ethanol under reflux . In the context of the target compound, 4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-amine is prepared via a cyclocondensation reaction between thiourea and 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one. This reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, yielding the thiazol-2-amine core in 68–72% yield .
Alternative approaches include the use of Lawesson’s reagent to convert carbonyl groups into thiocarbonyls, followed by cyclization with amines. For example, treating 3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile with Lawesson’s reagent in toluene generates a thioketone intermediate, which subsequently reacts with ammonium acetate to form the thiazole ring . This method offers superior yields (75–80%) but requires stringent moisture control.
Synthesis of the 3-Oxo-3-(4-Phenylpiperazin-1-yl)Propyl Side Chain
The side chain is constructed through a two-step sequence:
-
Ketone Formation : 3-Chloropropionyl chloride is reacted with 4-phenylpiperazine in the presence of triethylamine (Et3N) to form 3-chloro-1-(4-phenylpiperazin-1-yl)propan-1-one. This reaction is conducted in tetrahydrofuran (THF) at −10°C to prevent over-alkylation, yielding 78–82% of the ketone intermediate .
-
Nucleophilic Substitution : The chloro group is displaced by a propyl chain via a Grignard reaction. Treatment of the ketone with propylmagnesium bromide in diethyl ether at 0°C generates the tertiary alcohol, which is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in DCM .
Alternative routes employ Ullmann coupling or Buchwald–Hartwig amination to attach the piperazine moiety directly to a preformed ketone scaffold. For example, palladium-catalyzed coupling between 3-bromopropiophenone and 4-phenylpiperazine using RuPhos as a ligand achieves 70–75% yield .
Coupling of the Side Chain to the Thiazole-Sulfonamide Intermediate
The final step involves alkylation of the thiazole-sulfonamide intermediate with the side-chain ketone. This is accomplished via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in THF . The reaction proceeds at room temperature for 24 hours, affording the target compound in 65–70% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials and byproducts.
A competing strategy utilizes nucleophilic aromatic substitution, wherein the thiazole’s C4 position is activated for alkylation. Treatment of the thiazole-sulfonamide with sodium hydride (NaH) in DMF generates a stabilized anion, which reacts with 3-oxo-3-(4-phenylpiperazin-1-yl)propyl bromide to form the C–C bond . This method offers higher regioselectivity but lower yields (55–60%) due to competing oxidation of the ketone moiety.
Optimization and Purification Strategies
Solvent Effects : Polar aprotic solvents like DMF and DMSO enhance reaction rates for sulfonamide formation but may promote decomposition at elevated temperatures. Mixed solvent systems (e.g., THF/H2O) balance reactivity and stability .
Analytical Characterization
The final compound is characterized by:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The thiazole ring can be reduced to form thiazolidines.
Substitution: : The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Sodium borohydride or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: : Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Thiazolidines.
Substitution: : A wide range of substituted benzene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide possess activity against a range of bacterial strains. For instance, sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus demonstrating their utility as antibacterial agents .
Anticancer Properties
The thiazole and piperazine components of the compound have been associated with anticancer effects. Research has shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth factors. In vitro studies have demonstrated that compounds with similar structures can effectively target cancer cell lines, suggesting potential for this compound in oncology .
Neurological Applications
The phenylpiperazine moiety is often linked to neuropharmacological activity. Compounds containing this structure have been explored for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary studies suggest that this compound may exhibit anxiolytic or antidepressant-like effects in animal models, warranting further investigation into its neuropharmacological potential .
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various sulfonamide derivatives, this compound was tested against multiple strains of Gram-positive and Gram-negative bacteria. The results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of thiazole-containing compounds included 4-fluoro-N-{4-[3-oxo-3-(4-pheny-piperazin-1-y)propyl]-1,3-thiazol -2-y}benzene -1-sulfonamide. The compound was found to induce apoptosis in human breast cancer cell lines (MCF7) through the activation of caspase pathways. This study highlights the potential for developing this compound as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The sulfonamide group can interact with enzymes or receptors, while the thiazole ring may participate in redox reactions. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Sulfonamide-Thiazole Hybrids
The target compound shares structural motifs with sulfonamide-thiazole derivatives synthesized in . For example:
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] : These compounds feature a sulfonamide-linked triazole-thione core. Unlike the target compound, they lack the phenylpiperazine chain but exhibit tautomerism (thione vs. thiol forms), confirmed via IR and NMR spectroscopy (C=S stretching at 1247–1255 cm⁻¹, absence of S-H bands) .
Piperazine-Containing Analogues
The phenylpiperazine moiety in the target compound is critical for modulating receptor affinity. A structurally related benzamide derivative, 4-fluoro-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzamide (CAS: 1021265-80-4, ), shares the thiazole-piperazine-ketone backbone but replaces sulfonamide with a benzamide group.
Thiazole-Based Sulfonamides in Medicinal Chemistry
lists thiazol-2-yl sulfonamides such as N-[4-[2,5-bis(chloranyl)phenyl]-1,3-thiazol-2-yl]-2-naphthalen-1-yl-ethanamide . These compounds lack the piperazine chain but highlight the versatility of thiazole-sulfonamide hybrids in drug design. The chlorine substituents in these analogs enhance electrophilicity, which may improve binding to hydrophobic enzyme pockets .
Biological Activity
4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 461.5 g/mol. The structure includes a sulfonamide group, a thiazole ring, and a piperazine moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives with similar scaffolds have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 0.39 ± 0.06 |
| Compound B | NCI-H460 | 0.46 ± 0.04 |
| Compound C | HepG2 | 1.1 |
These compounds often exhibit mechanisms such as apoptosis induction and cell cycle arrest at the G1/S phase, which are critical for their anticancer efficacy .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. For instance, a related compound exhibited an IC50 value of 0.52 µM against COX-II, demonstrating moderate selectivity compared to COX-I .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit enzymes involved in inflammatory processes.
- Interference with Cell Signaling Pathways : The thiazole and piperazine components may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can bind to DNA, affecting replication and transcription processes.
Case Study 1: Anticancer Efficacy
A study assessing the efficacy of a related thiazole compound demonstrated significant inhibition of tumor growth in xenograft models, correlating with in vitro findings of high cytotoxicity against breast cancer cell lines.
Case Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory effects of sulfonamide derivatives in animal models showed reduced edema and inflammatory cytokine levels after treatment with compounds structurally similar to the target compound.
Q & A
Q. Q1. What are the critical steps in synthesizing 4-fluoro-N-{4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl}benzene-1-sulfonamide, and how can reaction conditions be optimized?
A1. The synthesis involves three key steps:
Formation of the thiazole core : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C) .
Introduction of the 4-phenylpiperazine moiety : Nucleophilic substitution using 4-phenylpiperazine in dichloromethane (DCM) at room temperature, requiring anhydrous conditions to avoid hydrolysis .
Sulfonylation : Coupling the thiazole intermediate with 4-fluorobenzenesulfonyl chloride in the presence of triethylamine (TEA) as a base .
Optimization : Use microwave-assisted synthesis for step 1 to reduce reaction time from 12 hours to 2 hours. For step 2, monitor pH (7.5–8.5) to prevent side reactions .
Q. Q2. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
A2. A combination of:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the thiazole ring (δ 7.2–7.4 ppm for aromatic protons), sulfonamide group (δ 3.1–3.3 ppm for SO2NH), and piperazine protons (δ 2.5–3.0 ppm) .
- HRMS : To verify molecular weight (C22H22FN5O3S2, exact mass 523.12 g/mol) .
- IR : Peaks at 1650 cm<sup>-1</sup> (C=O stretch) and 1150 cm<sup>-1</sup> (S=O stretch) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported bioactivity data for this compound across different receptor assays?
A3. Contradictions often arise due to:
- Receptor subtype selectivity : Test binding affinity against dopamine D2, serotonin 5-HT1A, and sigma-1 receptors using radioligand displacement assays (e.g., [<sup>3</sup>H]spiperone for D2) .
- Cellular context : Compare activity in HEK293 (overexpressing receptors) vs. primary neuronal cultures.
Example : A 2023 study found IC50 = 120 nM for D2 in HEK293 but no activity in primary cells, suggesting off-target effects .
Q. Q4. What computational strategies are effective for predicting the binding mode of this compound to enzymes like carbonic anhydrase?
A4. Use:
- Molecular docking (AutoDock Vina) : Focus on the sulfonamide group coordinating with Zn<sup>2+</sup> in the active site .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the piperazine-thiazole interaction with hydrophobic pockets .
Validation : Compare with crystallographic data from analogs (e.g., 4-chloro-N-(1-(4-phenylpiperazin-1-yl)propan-2-yl)benzenesulfonamide PDB: 6Y7F) .
Q. Q5. How do structural modifications (e.g., fluorination, piperazine substitution) impact pharmacokinetics?
A5. Key modifications and effects:
| Modification | Impact | Evidence |
|---|---|---|
| 4-Fluoro on benzene | ↑ Metabolic stability (CYP2D6 t1/2 from 2h → 5h) | |
| Phenylpiperazine | ↑ Blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for non-aromatic analogs) | |
| Thiazole ring | ↓ Aqueous solubility (logP = 3.2 vs. 2.1 for oxazole analogs) |
Q. Q6. What experimental controls are critical when assessing this compound’s cytotoxicity in cancer cell lines?
A6. Include:
- Positive controls : Doxorubicin (IC50 = 1 µM) to validate assay sensitivity.
- Solvent controls : DMSO ≤0.1% to avoid solvent-induced toxicity.
- Off-target checks : Test selectivity against non-cancerous lines (e.g., HEK293) .
Data normalization : Use ATP-based viability assays (CellTiter-Glo) to minimize thiazole interference with MTT .
Q. Q7. How can researchers address low yields (<30%) in the final sulfonylation step?
A7. Troubleshooting steps:
Activation : Replace TEA with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
Solvent : Switch from DCM to THF for better solubility of intermediates.
Temperature : Conduct the reaction at 0°C to suppress sulfonamide hydrolysis .
Q. Q8. What are the limitations of current SAR studies for this compound, and how can they be improved?
A8. Limitations :
- Overreliance on in vitro data without in vivo validation.
- Limited exploration of stereochemistry (e.g., R vs. S configurations at the propyl group).
Improvements : - Synthesize enantiomers via chiral HPLC and test in rodent models .
- Use proteomics (e.g., thermal shift assays) to identify off-target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
